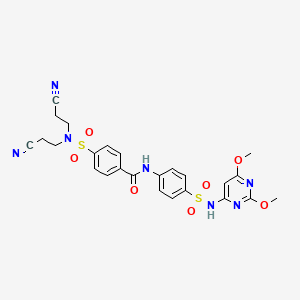
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H25N7O7S2 and its molecular weight is 599.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research on compounds with sulfamoyl and benzamide groups, similar to the molecule , typically involves the synthesis and characterization of novel chemical entities with potential for various applications. For instance, aromatic sulfonamide inhibitors have been synthesized and assayed as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar half-maximal inhibitory concentration (IC50) values across different isoenzymes, highlighting their potential in therapeutic targeting and biochemical research (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, polyimides synthesized from various diamine monomers and aromatic tetracarboxylic dianhydrides demonstrate significant thermal stability and solubility in organic solvents, pointing to their use in high-performance materials (Imai, Maldar, & Kakimoto, 1984).
Applications in Material Science
The research into polyamides and polyimides, closely related to the core structure of the compound , reveals applications in creating materials with desirable thermal, mechanical, and optical properties. For example, new organosoluble polyimides based on flexible diamine show excellent solubility and thermal stability, making them suitable for use in advanced materials applications (Liaw, Liaw, & Yu, 2001). Another study synthesizing aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine shows these materials' potential for creating amorphous, highly soluble, and thermally stable films, highlighting their application in electronics and coatings (Yang & Lin, 1994).
Novel Applications in Nanofiltration and Antimicrobial Activity
Innovative applications of sulfonated and aromatic compounds extend into the development of novel nanofiltration membranes and antimicrobial agents. For instance, sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed for dye solution treatment, showcasing the environmental applications of such compounds (Liu et al., 2012). Additionally, synthesized pyrimidine-triazole derivatives exhibit antimicrobial activity against selected bacterial and fungal strains, demonstrating the potential of these compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O7S2/c1-38-23-17-22(29-25(30-23)39-2)31-40(34,35)20-11-7-19(8-12-20)28-24(33)18-5-9-21(10-6-18)41(36,37)32(15-3-13-26)16-4-14-27/h5-12,17H,3-4,15-16H2,1-2H3,(H,28,33)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNLNMXBXZVZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)
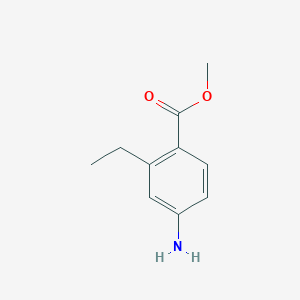
![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)
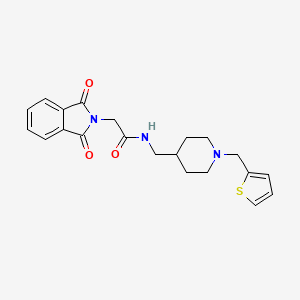

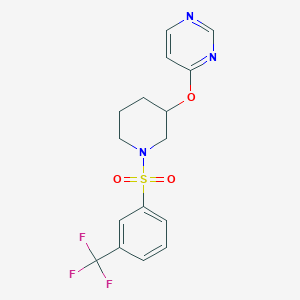
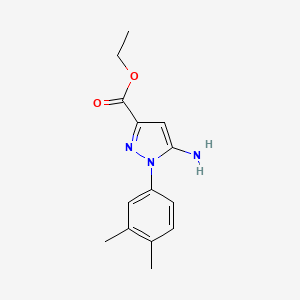
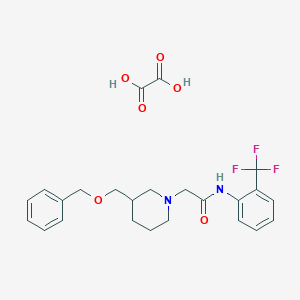
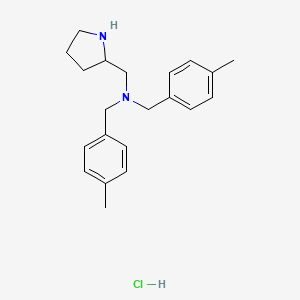
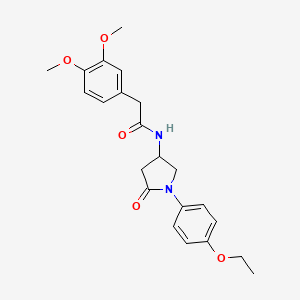
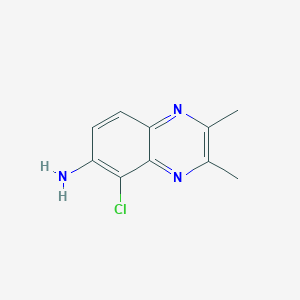
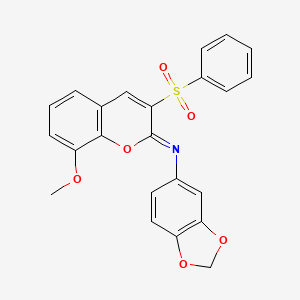
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)